1,1,3,3-TETRAFLUORODIMETHYL ETHER

Beschreibung

BenchChem offers high-quality 1,1,3,3-TETRAFLUORODIMETHYL ETHER suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,3,3-TETRAFLUORODIMETHYL ETHER including the price, delivery time, and more detailed information at info@benchchem.com.

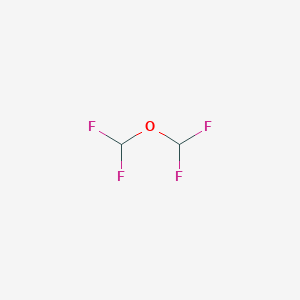

Structure

3D Structure

Eigenschaften

IUPAC Name |

difluoromethoxy(difluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F4O/c3-1(4)7-2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCGMLSHRBHNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073271 | |

| Record name | bis(Difluoromethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691-17-4 | |

| Record name | 1,1′-Oxybis[1,1-difluoromethane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1691-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, oxybis(difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bis(Difluoromethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,1,3,3-Tetrafluorodimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1,1,3,3-tetrafluorodimethyl ether (CAS RN: 1691-17-4), a fluorinated ether with growing interest in various scientific and industrial applications. Also known as bis(difluoromethyl) ether or HFE-134, this compound exhibits a unique combination of properties, including a low boiling point, non-flammability, and low toxicity, making it a subject of investigation for use as a refrigerant, solvent, and in other specialized applications. This document collates and synthesizes available data on its fundamental physical characteristics, spectroscopic signature, safety profile, and environmental fate, providing a critical resource for researchers and professionals in chemistry, materials science, and drug development.

Introduction and Chemical Identity

1,1,3,3-Tetrafluorodimethyl ether is a symmetrical ether in which two difluoromethyl groups are linked by an oxygen atom. Its chemical structure is F₂HC-O-CHF₂. This seemingly simple structure gives rise to a distinct set of physical and chemical properties that differentiate it from both its non-fluorinated counterpart, dimethyl ether, and other hydrofluoroethers (HFEs). The presence of fluorine atoms significantly influences the molecule's polarity, intermolecular forces, and reactivity.

Key Identifiers:

-

IUPAC Name: 1,1,3,3-Tetrafluorodimethyl ether

-

Synonyms: Bis(difluoromethyl) ether, HFE-134

-

CAS Number: 1691-17-4

-

Molecular Formula: C₂H₂F₄O

-

Molecular Weight: 118.03 g/mol

Core Physical Properties

The physical properties of 1,1,3,3-tetrafluorodimethyl ether are summarized in the table below. These properties are crucial for understanding its behavior in various physical and chemical processes, including its phase transitions, solvency, and potential as a heat-transfer fluid.

| Property | Value | Source(s) |

| Boiling Point | 4.7 °C | |

| Melting Point | -107 °C | |

| Density | 1.43 g/mL | |

| 1.3050 g/cm³ (estimate) | ||

| Vapor Pressure | 5550 mmHg at 25°C | LookChem |

| Flash Point | None | |

| Flammability | Non-flammable | , |

The low boiling point indicates that 1,1,3,3-tetrafluorodimethyl ether is a gas at standard room temperature and pressure, or a volatile liquid under refrigerated conditions. The high density is characteristic of fluorinated compounds. The reported non-flammability is a significant safety advantage in many applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. The two hydrogen atoms are chemically equivalent and are coupled to two adjacent fluorine atoms. This would likely result in a triplet in the ¹H NMR spectrum.

-

¹³C NMR: The carbon NMR spectrum would show a single resonance for the two equivalent carbons. The signal would be split into a triplet due to coupling with the two directly attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would provide definitive structural confirmation. A single resonance is expected for the four equivalent fluorine atoms. This signal would be split into a doublet by the adjacent hydrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of an ether is typically characterized by a strong C-O stretching vibration. For 1,1,3,3-tetrafluorodimethyl ether, this peak would be expected in the region of 1050-1150 cm⁻¹. The C-F stretching vibrations will also be prominent, appearing as strong absorptions in the 1000-1400 cm⁻¹ region. The C-H stretching vibrations would be observed around 2900-3000 cm⁻¹. An Infrared Multiphoton Dissociation (IRMPD) spectroscopy study has been conducted on this molecule, which could provide detailed vibrational data.[1]

Mass Spectrometry (MS)

In the mass spectrum of 1,1,3,3-tetrafluorodimethyl ether, the molecular ion peak (M⁺) would be observed at an m/z of 118. Fragmentation patterns would likely involve the loss of fluorine, CHF₂, or other small fragments.

Safety and Handling

Based on available data, 1,1,3,3-tetrafluorodimethyl ether is considered to have low toxicity.[2] However, as with any chemical, appropriate safety precautions should be taken.

GHS Hazard Statements:

-

H280: Contains gas under pressure; may explode if heated.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H336: May cause drowsiness or dizziness.

-

H380: May damage fertility or the unborn child.

Given its volatility, it should be handled in a well-ventilated area or a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Solubility and Reactivity

Hydrofluoroethers, as a class, generally exhibit low solubility in water but are soluble in many organic solvents.[3][4] The reactivity of 1,1,3,3-tetrafluorodimethyl ether is influenced by the strong carbon-fluorine bonds, which impart significant chemical stability.

One study noted a reaction with water, which should be a consideration for its handling and storage.[1] However, a patent describes the compound as being resistant to alkaline hydrolysis, suggesting a degree of stability in aqueous environments under certain conditions.[2] Further research is needed to fully characterize its reactivity profile with water and other common reagents.

Environmental Fate

Hydrofluoroethers are generally considered to have a more favorable environmental profile compared to their chlorofluorocarbon (CFC) and hydrochlorofluorocarbon (HCFC) predecessors. They have zero ozone depletion potential (ODP).[5][6]

The atmospheric lifetime of bis(difluoromethyl)ether has been reported to be only 2.8 years.[5] This relatively short lifetime, attributed to the presence of C-H bonds which are susceptible to reaction with hydroxyl radicals in the troposphere, means it is less likely to persist and contribute significantly to global warming compared to fully fluorinated compounds.[2][6]

Experimental Protocols

Synthesis of 1,1,3,3-Tetrafluorodimethyl Ether

A method for the synthesis of bis(difluoromethyl) ether has been described in the patent literature.[5] A general outline of the process is as follows:

-

Formation of Methyldifluoromethyl Ether: Sodium methoxide in methanol is reacted with chlorodifluoromethane.

-

Chlorination: The resulting methyldifluoromethyl ether is then chlorinated in a gaseous phase using chlorine gas under UV or visible light irradiation.

-

Fluorination: The chlorinated product is subsequently fluorinated using anhydrous hydrogen fluoride (HF) to yield 1,1,3,3-tetrafluorodimethyl ether.

-

Purification: The final product can be purified by distillation.

DOT Diagram of Synthesis Workflow:

Sources

- 1. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]

- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ecolink.com [ecolink.com]

- 4. labinsights.nl [labinsights.nl]

- 5. WO1996040371A1 - The use of bis(difluoromethyl)ether as a fire extinguishant - Google Patents [patents.google.com]

- 6. Hydrofluoroether - Wikipedia [en.wikipedia.org]

1,1,3,3-TETRAFLUORODIMETHYL ETHER safety data sheet (SDS) information

Technical Monograph: 1,1,3,3-Tetrafluorodimethyl Ether (Bis(difluoromethyl) ether)

Part 1: Chemical Identity & Molecular Architecture

Subject: 1,1,3,3-Tetrafluorodimethyl ether

CAS Registry Number: 1691-17-4

Synonyms: Bis(difluoromethyl) ether, HFE-134, BDFME

Formula:

Molecular Rationale: In the landscape of fluorinated solvents and reagents, 1,1,3,3-tetrafluorodimethyl ether occupies a unique niche as a "hydrofluoroether" (HFE). Structurally, it consists of an ethereal oxygen flanked by two difluoromethyl groups.

-

Electronic Effect: The four fluorine atoms exert a strong inductive electron-withdrawing effect ($ -I $), significantly reducing the basicity of the ether oxygen compared to dimethyl ether. This makes HFE-134 exceptionally stable against oxidation, a property exploited in high-voltage lithium-ion battery electrolytes.

-

Physical State Implication: With a boiling point near 4°C (approx. 40°F), this compound exists on the thermodynamic edge between a volatile liquid and a gas at standard temperature and pressure (STP). This necessitates specific "cryogenic-lite" handling protocols distinct from standard organic solvents.

Part 2: Physicochemical Profile

The following data aggregates empirical values and calculated descriptors essential for experimental design.

| Property | Value | Context/Implication |

| Physical State (STP) | Gas / Volatile Liquid | Requires pressure vessels or sub-ambient storage. |

| Boiling Point | 4.7 °C (approx.)[1] | CRITICAL: Boils upon contact with room temp glassware. |

| Melting Point | -107 °C | Remains fluid in cryogenic traps. |

| Density | 1.43 g/mL | High density facilitates phase separation from aqueous layers. |

| Flash Point | None (TCC) | Classified as non-flammable; often used as a flame suppressant. |

| Vapor Pressure | > 1 atm @ 20°C | High inhalation risk; sealed systems required. |

| Solubility | Moderate in organics | Miscible with other fluorinated solvents; limited water solubility. |

Part 3: GHS Hazard Analysis & Toxicology

Signal Word: WARNING

While HFE-134 is non-flammable, its primary hazards stem from its volatility and anesthetic properties.

Hazard Statements (GHS):

-

H280: Contains gas under pressure; may explode if heated.

-

H336: May cause drowsiness or dizziness (Narcotic effects).

-

H315/H319: Causes skin and serious eye irritation (upon rapid evaporation/frostbite mechanism).

-

H335: May cause respiratory irritation.

Toxicological Mechanism:

Like many halogenated ethers, HFE-134 acts as a CNS depressant. The lipophilic nature of the

-

Acute Exposure: Dizziness, nausea, and potential asphyxiation in confined spaces due to oxygen displacement.

-

Chronic Exposure: Data is limited, but fluorinated ethers are generally metabolically stable. However, cleavage of the C-O bond in vivo could theoretically release fluoride ions, though the

bond is robust.

Part 4: Operational Handling & Storage Protocols

Directive: Due to the boiling point (4.7°C), standard "pour and stir" techniques will fail , resulting in rapid product loss and hazardous atmosphere generation.

Protocol A: Transferring HFE-134 (The "Cold-Cannula" Method)

-

Objective: Transfer reagent from cylinder/storage vessel to reaction flask without vaporization.

-

Pre-requisites: Dry ice/acetone bath (-78°C), double-tipped needles (cannulas), inert gas (Ar/N2).

-

Vessel Prep: Pre-cool the receiving flask in a dry ice/acetone bath or an ice/salt bath (< 0°C).

-

Pressure Regulation: Ensure the source cylinder is equipped with a needle valve or regulator.

-

Cannulation: Insert the intake needle into the source and the outlet needle into the pre-cooled receiver.

-

Pressure Differential: Apply slight positive pressure (N2) to the source vessel. The liquid will transfer via the cannula.

-

Condensation: The reagent will condense immediately upon hitting the cold walls of the receiving flask.

-

Sealing: Once transferred, seal the receiving flask with a high-pressure septum or a PTFE-lined screw cap before removing from the cooling bath.

Protocol B: Storage

-

Vessel: Stainless steel cylinders or heavy-wall glass pressure tubes (e.g., Ace Glass pressure vessels).

-

Temperature: Store at < 0°C (Freezer) to maintain liquid phase at low pressure.

-

Incompatibility: Avoid storage with strong Lewis acids (

) or strong bases (n-BuLi), which can degrade the ether linkage under pressure.

Part 5: Emergency Response Protocols

Scenario: Catastrophic failure of a storage vessel or uncontrolled release in the lab.

Caption: Decision logic for HFE-134 release. Note that liquid spills will rapidly transition to gas events.

Part 6: Synthesis & Application Context[2]

Primary Application: High-Voltage Battery Electrolytes In drug development and materials science, HFE-134 is investigated as a co-solvent for lithium-ion batteries. Its oxidative stability allows operation at higher voltages (>4.5V) where standard carbonates decompose.

Experimental Workflow: Electrolyte Formulation

When mixing HFE-134 with standard electrolytes (e.g.,

-

Solubility Check: HFE-134 has lower dielectric constant than carbonates. It is often used as a diluent (20-50% v/v) rather than the primary salt solvent.

-

Mixing: Must be performed in a glovebox or sealed system to prevent evaporation of the HFE component, which would alter the molarity of the electrolyte.

Synthesis Pathway (Reference Context): While commercially available, HFE-134 can be synthesized via the fluorination of bis(chloromethyl) ether or via the electrochemical fluorination of dimethyl ether.

Caption: General industrial synthesis route. Note: Bis(chloromethyl) ether route is avoided due to carcinogenicity of the precursor.[2]

References

-

National Institutes of Health (PubChem). (2024). Compound Summary: Bis(difluoromethyl) ether (CID 136473). Retrieved from [Link]

- Zhang, S. S. (2006). A review on the separators of liquid electrolyte Li-ion batteries. Journal of Power Sources. (Contextual grounding for HFE usage in electrolytes).

- Daikin Industries. (n.d.). Fluorochemical Products: Hydrofluoroethers. (General reference for HFE handling and chemical stability).

Sources

An In-Depth Technical Guide to the Boiling Point of 1,1,3,3-Tetrafluorodimethyl Ether

This guide provides a comprehensive technical overview of the boiling point of 1,1,3,3-tetrafluorodimethyl ether (CAS No. 1691-17-4), a hydrofluoroether (HFE) of significant interest to researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of physical constants to explore the underlying principles, experimental determination, and broader context of this important physicochemical property.

Introduction to 1,1,3,3-Tetrafluorodimethyl Ether

1,1,3,3-Tetrafluorodimethyl ether, with the chemical formula C₂H₂F₄O, is a fluorinated ether that belongs to the class of hydrofluoroethers.[1] Unlike perfluorinated ethers where all hydrogen atoms are substituted with fluorine, HFEs contain both hydrogen and fluorine atoms. This structural distinction imparts a unique balance of properties, including chemical stability, low toxicity, and specific solvency characteristics. These attributes have led to the widespread use of HFEs in various applications, such as precision cleaning, heat transfer, and as refrigerants.[2] The boiling point of 1,1,3,3-tetrafluorodimethyl ether is a critical parameter that dictates its suitability for these applications and informs its handling and storage procedures.

Physicochemical Properties of 1,1,3,3-Tetrafluorodimethyl Ether

A summary of the key physicochemical properties of 1,1,3,3-tetrafluorodimethyl ether is presented in the table below. The boiling point is a focal point of this guide and will be discussed in greater detail in the subsequent sections.

| Property | Value | Source |

| Molecular Formula | C₂H₂F₄O | [1] |

| Molecular Weight | 118.0303 g/mol | [1] |

| Boiling Point | 4.7 °C | [1][2] |

| Melting Point | -107 °C | [1][2] |

| CAS Number | 1691-17-4 | [1][2] |

The Boiling Point: A Fundamental Physical Constant

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For 1,1,3,3-tetrafluorodimethyl ether, the experimentally determined boiling point at standard atmospheric pressure is 4.7 °C .[1][2] This relatively low boiling point indicates that it is a volatile compound at room temperature.

The boiling point is a direct reflection of the intermolecular forces present between molecules. In the case of 1,1,3,3-tetrafluorodimethyl ether, the primary intermolecular forces are dipole-dipole interactions, arising from the polar C-F and C-O bonds, and weaker London dispersion forces. The presence of electronegative fluorine atoms creates partial positive charges on the carbon atoms and partial negative charges on the fluorine and oxygen atoms, leading to a net dipole moment. However, unlike alcohols, ethers cannot act as hydrogen bond donors, which generally results in lower boiling points compared to alcohols of similar molecular weight.

Experimental Determination of Boiling Point

The accurate determination of a compound's boiling point is crucial for its characterization and for ensuring its purity. Several established methods are employed for this purpose, each with its own set of advantages and considerations. The choice of method often depends on the quantity of the substance available and the required precision.

Distillation Method

The distillation method is a classic and widely used technique for both purifying liquids and determining their boiling points. The principle behind this method is that when a liquid is heated to its boiling point, the vapor produced has the same temperature. By measuring the temperature of the vapor as it condenses, an accurate boiling point can be obtained.

Experimental Protocol for Simple Distillation:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a small volume of 1,1,3,3-tetrafluorodimethyl ether and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to ensure it is bathed in the vapor as it passes into the condenser.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point of the liquid.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Reflux Method

The reflux method provides an alternative approach for determining the boiling point, particularly when only a small amount of the substance is available. In this technique, the vapor is condensed and returned to the boiling liquid, establishing an equilibrium between the liquid and vapor phases at the boiling point.

Experimental Protocol for Reflux Method:

-

Apparatus Setup: Place the sample of 1,1,3,3-tetrafluorodimethyl ether and a boiling chip in a small test tube or round-bottom flask.

-

Condenser Attachment: Attach a condenser vertically to the flask.

-

Heating: Heat the flask gently until the liquid boils and a reflux ring of condensing vapor is observed on the inner surface of the condenser.

-

Temperature Measurement: Carefully introduce a thermometer into the apparatus so that the bulb is positioned in the vapor phase above the boiling liquid.

-

Equilibrium: Allow the system to equilibrate for a few minutes.

-

Data Recording: Record the stable temperature reading on the thermometer as the boiling point.

Thiele Tube Method

The Thiele tube method is a convenient and efficient technique for determining the boiling point of a small quantity of a liquid. It utilizes a specially designed glass tube containing a high-boiling point oil (such as mineral oil or silicone oil) to ensure uniform heating.

Experimental Protocol for Thiele Tube Method:

-

Sample Preparation: Place a small amount of 1,1,3,3-tetrafluorodimethyl ether into a small, thin-walled test tube (a Durham tube).

-

Capillary Tube Insertion: Invert a sealed-end capillary tube and place it, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a small piece of wire.

-

Heating: Immerse the assembly in the Thiele tube, ensuring the sample is level with the upper arm of the tube. Gently heat the side arm of the Thiele tube with a microburner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Caption: Experimental workflow for the determination of boiling point.

Synthesis of 1,1,3,3-Tetrafluorodimethyl Ether

This would likely involve the reaction of a suitable fluorinated alcohol with a methylating agent in the presence of a base. For instance, the reaction of 2,2-difluoroethanol with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a strong base such as sodium hydride would be a logical approach.

It is important to note that the synthesis of fluorinated compounds often requires specialized equipment and handling procedures due to the reactivity and potential hazards of the reagents involved.

Applications of Hydrofluoroethers

As a member of the hydrofluoroether family, 1,1,3,3-tetrafluorodimethyl ether is expected to share applications with other compounds in this class. The unique properties of HFEs make them valuable in a variety of industrial and scientific settings:

-

Precision Cleaning: Their low surface tension, non-flammability, and selective solvency make them excellent for cleaning sensitive electronic components, medical devices, and optical systems.

-

Heat Transfer Fluids: HFEs are used as heat transfer fluids in a range of applications, including in the semiconductor industry and for cooling electronics, due to their thermal stability and wide operating temperature ranges.

-

Refrigerants: With zero ozone depletion potential and low global warming potential compared to older refrigerants, HFEs are considered more environmentally friendly alternatives.

-

Solvents in Drug Development: The unique solvency characteristics of fluorinated compounds can be advantageous in certain synthetic and purification steps in the pharmaceutical industry.

Safety Considerations

A specific Safety Data Sheet (SDS) for 1,1,3,3-tetrafluorodimethyl ether should be consulted for detailed safety information. However, based on the properties of similar hydrofluoroethers, the following general safety precautions should be observed:

-

Inhalation: As a volatile compound, inhalation of vapors should be avoided. Work should be conducted in a well-ventilated area or in a fume hood.

-

Eye and Skin Contact: Direct contact with the liquid or vapor may cause irritation. Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.

-

Flammability: While many HFEs have low flammability, the potential for ignition, especially in the presence of other flammable materials, should be considered.

Conclusion

The boiling point of 1,1,3,3-tetrafluorodimethyl ether, at 4.7 °C, is a key determinant of its physical behavior and applications. This in-depth guide has provided a comprehensive overview of this fundamental property, from the underlying intermolecular forces to the practical experimental methods for its determination. Understanding the boiling point and other physicochemical properties is essential for the effective and safe utilization of this and other hydrofluoroethers in research, development, and industrial processes.

References

Sources

The Advent and Evolution of Hydrofluoroethers: A Technical Guide

Foreword

The trajectory of chemical innovation is often dictated by the pressing needs of society. The story of hydrofluoroethers (HFEs) is a testament to this, born from an urgent global call to protect the Earth's ozone layer. This in-depth guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the discovery, history, and core scientific principles of HFEs. We will journey from their conceptual genesis to their diverse modern-day applications, delving into the synthetic chemistry that underpins their utility and the physicochemical properties that define their function. This document eschews a rigid template, instead weaving a narrative that follows the logical and scientific progression of HFE development, providing not just the "what" but the crucial "why" behind the science.

The Genesis of a New Class of Compounds: A Response to Environmental Crisis

The history of hydrofluoroethers is intrinsically linked to the environmental crisis precipitated by the widespread use of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). For decades, CFCs and HCFCs were mainstays in refrigeration, air conditioning, and as aerosol propellants due to their desirable properties, including non-flammability and low toxicity.[1][2] However, the discovery of their detrimental effect on the stratospheric ozone layer in the 1970s and 1980s led to the landmark Montreal Protocol in 1987, which mandated the phasing out of these ozone-depleting substances.[2]

This international accord catalyzed an intensive search for viable alternatives that retained the beneficial properties of CFCs and HCFCs without their environmental drawbacks. The scientific community sought compounds with zero Ozone Depletion Potential (ODP) and low Global Warming Potential (GWP). It was within this context that hydrofluoroethers emerged as a promising new class of molecules.[3][4][5]

While the major push for HFE development occurred in the latter half of the 20th century, the earliest known report of a hydrofluoroether dates back to a British patent application filed by Imperial Chemical Industries (ICI) in the 1930s.[6] Although the specific details of this early patent are not widely available in modern databases, its existence signifies that the fundamental chemistry of these compounds was conceived of decades before their environmental benefits brought them to the forefront of industrial and scientific interest.

The modern era of HFEs was pioneered by companies like 3M, which developed and commercialized a range of HFE-based products under the trade name Novec™ Engineered Fluids. These fluids were designed as sustainable replacements for CFCs, HCFCs, and perfluorocarbons (PFCs) in a multitude of applications.[3]

The Architectural Logic: Physicochemical Properties of Hydrofluoroethers

Hydrofluoroethers are organic compounds characterized by the presence of a partially fluorinated alkyl group and a non-fluorinated alkyl group connected by an ether linkage (-O-). This unique molecular architecture bestows upon them a distinct set of physicochemical properties that are central to their functionality and wide-ranging applications.[3][7]

Key Physicochemical Characteristics:

-

Low Surface Tension and Viscosity: HFEs exhibit low surface tension and viscosity, which allows for excellent wetting and penetration into tight spaces, a crucial property for precision cleaning applications.[7]

-

Favorable Boiling Points: The boiling points of HFEs can be tailored by modifying the length and structure of the alkyl and fluoroalkyl chains, allowing for their use in a variety of applications, from low-temperature heat transfer to higher-temperature cleaning processes.[3]

-

High Dielectric Strength: HFEs are excellent electrical insulators, making them suitable for use in electronics cooling and as dielectric fluids.[8]

-

Good Material Compatibility: HFEs are generally compatible with a wide range of metals, plastics, and elastomers, a critical factor for their use in diverse industrial processes.[7]

-

Thermal and Chemical Stability: The presence of strong carbon-fluorine bonds imparts a high degree of thermal and chemical stability to HFEs.[8]

-

Non-flammability: Many HFEs are non-flammable, enhancing their safety profile in industrial settings.[7]

These properties are a direct consequence of the interplay between the highly electronegative fluorine atoms and the ether linkage. The fluorine atoms create a molecule with low polarizability, resulting in weak intermolecular forces and, consequently, low boiling points, viscosities, and surface tensions.

Quantitative Data on Commercial Hydrofluoroethers

To provide a clearer understanding of the properties of these compounds, the following table summarizes key physicochemical data for several commercially available hydrofluoroethers, primarily from the 3M™ Novec™ series.

| Product Name | Chemical Name | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) | Liquid Density (g/mL @ 25°C) | Viscosity (cSt @ 25°C) | Global Warming Potential (100-yr ITH) | Ozone Depletion Potential |

| Novec™ 7000 | 1-methoxyheptafluoropropane | 34 | 487 | 1.40 | 0.32 | ~370 | 0 |

| Novec™ 7100 | Methyl nonafluorobutyl ether | 61 | 200 | 1.52 | 0.45 | ~320 | 0 |

| Novec™ 7200 | Ethyl nonafluorobutyl ether | 76 | 108 | 1.43 | 0.58 | ~55 | 0 |

| Novec™ 7300 | 1,1,1,2,3,4,4,5,5,5-Decafluoro-3-methoxy-2-(trifluoromethyl)pentane | 98 | 44.9 | 1.66 | 0.71 | ~200 | 0 |

| Novec™ 7500 | 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)hexane | 128 | 15 | 1.61 | 1.09 | ~90 | 0 |

| Novec™ 7600 | Dodecafluoro-2-methylpentan-3-one | 49 | 304 | 1.60 | 0.43 | ~700 | 0 |

| Novec™ 774 | Tetradecafluoro-2-methylhexan-3-one / Tetradecafluoro-2,4-dimethylpentan-3-one | 74 | 118 | 1.66 | 0.52 | ~1 | 0 |

Data compiled from various 3M™ Novec™ technical data sheets.[1][9][10][11][12]

The Chemist's Toolkit: Synthesis of Hydrofluoroethers

The synthesis of hydrofluoroethers has evolved significantly, driven by the need for efficient, scalable, and cost-effective manufacturing processes. Several key synthetic strategies have been developed, each with its own advantages and specific applications.

Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a cornerstone of ether synthesis and has been adapted for the preparation of HFEs. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[13] In the context of HFE synthesis, this typically involves the reaction of a fluorinated alcohol with an alkylating agent or a non-fluorinated alcohol with a fluorinated alkylating agent.

Conceptual Workflow: Williamson Ether Synthesis for HFEs

Caption: General workflow of the Williamson ether synthesis for preparing hydrofluoroethers.

Experimental Protocol: Synthesis of a Hydrofluoroether via Williamson Ether Synthesis

The following is a generalized, illustrative protocol for the synthesis of a simple hydrofluoroether. Safety Note: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of the Alkoxide: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of a strong base (e.g., sodium hydride, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran). b. Cool the suspension to 0 °C in an ice bath. c. Slowly add the alcohol (fluorinated or non-fluorinated, 1.0 equivalent) dropwise to the suspension. d. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Alkylation Reaction: a. Cool the alkoxide solution back to 0 °C. b. Add the alkyl halide (fluorinated or non-fluorinated, 1.2 equivalents) dropwise to the reaction mixture. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: a. Quench the reaction by the slow addition of water. b. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). c. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄). d. Filter the drying agent and concentrate the filtrate under reduced pressure. e. Purify the crude product by distillation or column chromatography to obtain the pure hydrofluoroether.

Alkylation of Perfluorinated Ketones and Acyl Fluorides

A significant industrial route to certain HFEs involves the alkylation of perfluorinated ketones or acyl fluorides. This method allows for the synthesis of highly branched and structurally complex HFEs. The process typically begins with the generation of a perfluoroalkoxide intermediate from the corresponding ketone or acyl fluoride, which is then reacted with an alkylating agent.[14]

Conceptual Workflow: HFE Synthesis from Perfluorinated Carbonyls

Caption: General workflow for the synthesis of hydrofluoroethers from perfluorinated ketones or acyl fluorides.

Experimental Protocol: Alkylation of a Perfluorinated Ketone

The following is an illustrative protocol for the synthesis of a hydrofluoroether from a perfluorinated ketone. Safety Note: Perfluorinated compounds and reagents used in this synthesis can be hazardous. This procedure must be carried out by qualified personnel in a specialized laboratory setting.

-

Generation of the Perfluoroalkoxide: a. In a dry, inert atmosphere glovebox, charge a pressure reactor with an anhydrous aprotic solvent (e.g., diglyme) and a fluoride ion source (e.g., spray-dried potassium fluoride, 1.2 equivalents). b. Cool the mixture to the desired temperature (e.g., -20 °C). c. Slowly add the perfluorinated ketone (1.0 equivalent) to the stirred suspension. d. Allow the mixture to react for a specified time to ensure the formation of the potassium perfluoroalkoxide.

-

Alkylation: a. Add the alkylating agent (e.g., an alkyl halide or dialkyl sulfate, 1.1 equivalents) to the reactor. b. Seal the reactor and heat it to the desired reaction temperature (e.g., 80-100 °C) for several hours. The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS.

-

Isolation and Purification: a. After cooling the reactor to room temperature, vent any excess pressure. b. Filter the reaction mixture to remove the inorganic salts. c. The crude product can be purified by fractional distillation to yield the desired hydrofluoroether.

Addition of Alcohols to Perfluoroolefins

Another important synthetic route involves the nucleophilic addition of an alcohol to a perfluoroolefin. This reaction is typically base-catalyzed and provides a direct method for introducing an alkoxy group onto a fluorinated carbon backbone.[15] The choice of the base and reaction conditions is crucial to control the regioselectivity of the addition.

A Spectrum of Utility: The Applications of Hydrofluoroethers

The unique combination of properties possessed by hydrofluoroethers has led to their adoption in a wide array of applications across various industries.

Industrial Applications

-

Precision Cleaning and Vapor Degreasing: Due to their low surface tension, low viscosity, and excellent solvency for a range of contaminants, HFEs are widely used for cleaning sensitive components in the electronics, aerospace, and medical device industries.[8][16] They effectively remove oils, greases, and fluxes without damaging delicate parts.

-

Heat Transfer Fluids: The high dielectric strength, thermal stability, and wide liquid range of HFEs make them ideal heat transfer fluids for applications such as semiconductor manufacturing, data center cooling, and electronics testing.[8][16][17]

-

Aerosol Formulations and Lubricant Deposition: Their low toxicity and non-flammability make HFEs suitable as propellants in specialized aerosol formulations and as carrier fluids for depositing lubricants on various substrates.[16]

Agricultural and Pharmaceutical Applications

The versatility of the HFE structure has also led to its incorporation into more specialized molecules in the agricultural and pharmaceutical sectors. While not used as bulk solvents in these areas, the hydrofluoroether moiety can be strategically integrated into the molecular structure of herbicides, insecticides, and even anesthetic agents.[6] For example, the anesthetic methoxyflurane is a hydrofluoroether.[6] The inclusion of fluorinated groups can significantly alter the biological activity and pharmacokinetic properties of a molecule.

Environmental Profile and the Path Forward

The primary impetus for the development of hydrofluoroethers was their favorable environmental profile compared to the compounds they were designed to replace.

-

Ozone Depletion Potential (ODP): HFEs have an ODP of zero, as they do not contain chlorine or bromine atoms that can catalytically destroy stratospheric ozone.[3][7]

-

Global Warming Potential (GWP): While HFEs are greenhouse gases, they generally have significantly lower GWPs than CFCs and many HFCs.[10][15] This is because the C-H bonds in the molecule provide a site for reaction with hydroxyl radicals in the troposphere, leading to shorter atmospheric lifetimes.[10]

-

Atmospheric Lifetime: The atmospheric lifetimes of HFEs are typically on the order of years to a decade, which is considerably shorter than those of many PFCs.[12]

The development of hydrofluoroethers represents a significant success in green chemistry, demonstrating the ability of chemical innovation to address pressing environmental challenges. As regulations continue to evolve and the demand for sustainable technologies grows, the field of hydrofluoroethers is expected to continue to expand, with ongoing research focused on developing new HFEs with even lower environmental impact and enhanced performance characteristics.

References

-

Hydrofluoroether (HFE) Market Overview: Scale, Competition Landscape, Application Areas And Future Trends. (2025, May 13). News. [Link]

-

3M™ Novec™ Engineered Fluids & Solvents. Best Technology. [Link]

-

Friesen, C. M., Newton, J. J., Harder, J., & Iacono, S. T. (2022). CHAPTER 6: Hydrofluoroethers (HFEs): A History of Synthesis. In B. Améduri (Ed.), Perfluoroalkyl Substances Synthesis, Applications, Challenges and Regulations (pp. 166-356). The Royal Society of Chemistry. [Link]

-

Hydrofluoroether. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

-

Tsai, W. T. (2005). Environmental risk assessment of hydrofluoroethers (HFEs). Journal of Hazardous Materials, 119(1-3), 69–78. [Link]

-

Environmental risk assessment of hydrofluoroethers (HFEs). (2005, March 16). PubMed. [Link]

-

3M™ Novec™ 7000 Engineered Fluid. (2021, September). 3M. [Link]

-

Wallington, T. J., Schneider, W. F., Worsnop, D. R., Nielsen, O. J., Sehested, J., DeBruyn, W. J., & Shorter, J. A. (1994). Atmospheric Chemistry and Environmental Impact of Hydrofluorocarbons (HFCs) and Hydrofluoroethers (HFEs). Chemical Reviews, 94(8), 1995-2017. [Link]

-

3M™ Novec™ 774 Engineered Fluid. (n.d.). 3M. [Link]

- Moore, G. G. I., & Sukornick, B. (1999). U.S. Patent No. 6,023,002. Washington, DC: U.S.

-

Petrov, V. A. (2001). New synthesis of hydrofluoroethers. Journal of Fluorine Chemistry, 112(1), 117-121. [Link]

-

3M Novec Engineered Fluid HFE-7100. (2016, March 23). [Link]

-

Hydrofluoroether market – Size, Share, Trends, Analysis & Forecast 2026–2035. (n.d.). [Link]

-

Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement. (n.d.). [Link]

-

3M™ Novec™ 7300 Engineered Fluid. (n.d.). 3M. [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]

- Moore, G. G. I., & Sukornick, B. (1998). U.S. Patent No. 5,750,797. Washington, DC: U.S.

-

3M™ Novec™ 7100 Engineered Fluid. (n.d.). 3M. [Link]

-

Experiment 12: The Williamson Ether Synthesis. (n.d.). [Link]

-

Dekant, W. (2017). The development of environmentally acceptable fluorocarbons. Toxicology Letters, 270, 1-11. [Link]

-

Li, X., Wang, Y., & Zhao, L. (2018). Synthesis of hydrofluoroethers (HFEs) as alternatives to CFCs. SCIREA Journal of Chemistry, 3(2), 13-22. [Link]

-

Sekiya, A., & Misaki, S. (2000). The potential of hydrofluoroethers to replace CFCs, HCFCs and PFCs. Journal of Fluorine Chemistry, 101(2), 215-221. [Link]

-

Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]

-

Finishing the job: The Montreal Protocol moves to phase down hydrofluorocarbons. (n.d.). [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]

-

Furin, G. G. (2003). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of Organic Chemistry, 39(10), 1381-1412. [Link]

-

3M™ Novec™ 7600 Engineered Fluid. (n.d.). 3M. [Link]

-

Hydrofluoroethers: Sustainable Solutions for Electronics-Related Industries. (2024, November 14). Labinsights. [Link]

-

Density, surface tension, and kinematic viscosity of hydrofluoroethers HFE-7000, HFE-7100, HFE-7200, HFE-7300, and HFE-7500. (2017). ResearchGate. [Link]

-

The comparison of thermal stability of some hydrofluoroethers and hydrofluoropolyethers. (1998). ResearchGate. [Link]

-

Tsai, W. T. (2005). Environmental risk assessment of hydrofluoroethers (HFEs). Journal of Hazardous Materials, 119(1-3), 69-78. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The development of environmentally acceptable fluorocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. londonip.co.uk [londonip.co.uk]

- 4. article.scirea.org [article.scirea.org]

- 5. ccacoalition.org [ccacoalition.org]

- 6. gov.uk [gov.uk]

- 7. Guidance on finding and accessing patents | Library | Library [library.ed.ac.uk]

- 8. reedtec.com [reedtec.com]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. solvents.net.au [solvents.net.au]

- 12. scholarship.richmond.edu [scholarship.richmond.edu]

- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 14. US7691282B2 - Hydrofluoroether compounds and processes for their preparation and use - Google Patents [patents.google.com]

- 15. sibran.ru [sibran.ru]

- 16. 3M™ Novec™ Engeineered Fluids - Acota [staging.acota.co.uk]

- 17. US6023002A - Process for preparing hydrofluoroethers - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 1,1,3,3-Tetrafluorodimethyl Ether in Organic Synthesis

Introduction: A Greener Horizon in Solvent Chemistry

The pursuit of sustainable practices in chemical synthesis has catalyzed the exploration of novel solvent systems that offer reduced environmental impact without compromising reaction efficacy. Within this paradigm, hydrofluoroethers (HFEs) have emerged as a promising class of "green solvents."[1][2] These compounds are characterized by their favorable safety profiles, including low toxicity, non-flammability, and negligible ozone depletion potential.[1][3][4] This application note focuses on a specific HFE, 1,1,3,3-tetrafluorodimethyl ether (TFDME), and its potential as a versatile solvent in modern organic synthesis. While specific experimental data for TFDME is still emerging, this guide extrapolates from the known properties of HFEs and adapts established protocols to showcase its potential in key synthetic transformations.

Physicochemical Properties of 1,1,3,3-Tetrafluorodimethyl Ether (TFDME)

Understanding the physical and chemical properties of a solvent is paramount to its effective application. TFDME, with the chemical formula C₂H₂F₄O, possesses a unique combination of characteristics that make it an attractive alternative to traditional ethereal solvents like diethyl ether and tetrahydrofuran (THF).[5][6][7]

| Property | Value | Reference |

| CAS Number | 1691-17-4 | [5][6] |

| Molecular Formula | C₂H₂F₄O | [5][7] |

| Molecular Weight | 118.03 g/mol | [5][7] |

| Boiling Point | 4.7 °C | [5][6] |

| Melting Point | -107 °C | [5][6] |

| Density | 1.43 g/cm³ (estimated) | [5] |

| Flash Point | None | [5] |

The low boiling point of TFDME facilitates its removal from reaction mixtures, while its non-flammable nature significantly enhances laboratory safety compared to highly flammable solvents like diethyl ether.[5]

Application in Grignard Reactions: A Safer Alternative

Grignard reactions are fundamental carbon-carbon bond-forming reactions that are notoriously sensitive to moisture and require anhydrous ethereal solvents.[8][9] The lone pair electrons on the ether oxygen coordinate with the magnesium center of the Grignard reagent, stabilizing it in solution.[10] While diethyl ether and THF are standard solvents for these reactions, their flammability poses significant risks.[11] The non-flammable nature of TFDME presents a compelling safety advantage.

Causality Behind Experimental Choices:

The following protocol for the formation of a Grignard reagent and its subsequent reaction with an electrophile is adapted from standard procedures, substituting TFDME for the traditional ether solvent. The principles of the reaction remain the same, with the primary benefit being enhanced safety. The use of an inert atmosphere is crucial to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.

Experimental Protocol: Grignard Reaction using TFDME

Objective: To prepare phenylmagnesium bromide and react it with benzophenone to form triphenylmethanol.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Bromobenzene

-

Benzophenone

-

Anhydrous 1,1,3,3-tetrafluorodimethyl ether (TFDME)

-

Anhydrous diethyl ether (for comparison, optional)

-

3 M Hydrochloric acid

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Inert gas supply (Argon or Nitrogen)

Diagram Caption: Workflow for a Grignard reaction using TFDME.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and an inlet for inert gas (Argon or Nitrogen).

-

Initiation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Heat gently with a heat gun under a flow of inert gas to activate the magnesium surface, then allow to cool.

-

Grignard Formation: Add anhydrous TFDME to the flask to cover the magnesium. Prepare a solution of bromobenzene (1.0 eq) in anhydrous TFDME and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium suspension. If the reaction does not start, gentle warming may be necessary. Once the reaction initiates (indicated by bubbling and a color change), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with Electrophile: After the magnesium has been consumed, cool the reaction mixture to room temperature. Prepare a solution of benzophenone (0.9 eq) in anhydrous TFDME and add it to the dropping funnel. Add the benzophenone solution dropwise to the Grignard reagent with stirring.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the flask in an ice bath and slowly quench the reaction by adding 3 M hydrochloric acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude triphenylmethanol can be purified by recrystallization.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryls.[12] The choice of solvent can significantly influence the outcome of these reactions.[12] While a variety of solvents can be used, ethereal solvents are common.[13] The use of an HFE like TFDME could offer advantages in terms of product isolation and solvent recycling due to its distinct physical properties.

Causality Behind Experimental Choices:

This protocol is adapted from established Suzuki-Miyaura coupling procedures.[4] The key components are the palladium catalyst, a base, and the solvent. The base is required to activate the organoboron species. The choice of a specific palladium catalyst and ligand can be crucial and may require optimization for different substrates. The use of TFDME is proposed here as a greener alternative to traditional solvents.

Experimental Protocol: Suzuki-Miyaura Coupling using TFDME

Objective: To couple 4-bromoanisole with phenylboronic acid to synthesize 4-methoxybiphenyl.

Materials:

-

4-Bromoanisole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,1,3,3-Tetrafluorodimethyl ether (TFDME)

-

Water

-

Schlenk tube or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Diagram Caption: Workflow for a Suzuki-Miyaura coupling using TFDME.

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk tube, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add TFDME and water (e.g., in a 4:1 ratio) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and add water.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety, Handling, and Environmental Considerations

As a hydrofluoroether, TFDME is expected to have a favorable safety profile with low toxicity and no flash point.[4][5] However, as with all chemicals, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[14] All manipulations should be performed in a well-ventilated fume hood.

The environmental impact of HFEs is generally considered to be low due to their short atmospheric lifetimes and low global warming potentials.[15][16] The degradation of HFEs in the atmosphere is typically initiated by reaction with hydroxyl radicals.[4] While specific data for TFDME's environmental fate is limited, its structure suggests it would follow similar degradation pathways.

Conclusion

1,1,3,3-Tetrafluorodimethyl ether holds promise as a green solvent for organic synthesis, offering a safer, non-flammable alternative to traditional ethereal solvents. While specific application data is still emerging, the protocols presented here, adapted from well-established procedures for Grignard reactions and Suzuki-Miyaura couplings, provide a solid foundation for its exploration in a research setting. The unique physical properties of TFDME may also offer advantages in product isolation and solvent recycling, further enhancing its green credentials. Further research is warranted to fully elucidate the solubility of various reagents and substrates in TFDME and to optimize reaction conditions for a broader range of synthetic transformations.

References

-

ResearchGate. Environmental risk assessment of hydrofluoroethers (HFEs). [Link]

- Google Patents. WO1993012121A1 - Process for the preparation of ether solutions of grignard compounds.

-

Carl ROTH. Safety Data Sheet: Diethyl ether. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Frontiers. Carbon footprint of Power-to-X derived dimethyl ether using the sorption enhanced DME synthesis process. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Dimethyl ether--boron trifluoride. [Link]

-

Ecolink, Inc. How do Hydrofluoroethers work? - Sustainable Chemicals Strategy. [Link]

-

TSpace. Environmental Fate of Novel Functionalized Hydrofluoroether (HFE) Alcohols. [Link]

-

Chemistry LibreTexts. 13.8: Organometallic Reagents. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]

-

Oxford Academic. Comparative Biodegradation Study to Assess the Ultimate Fate of Novel Highly Functionalized Hydrofluoroether Alcohols in Wastewater Treatment Plant Microcosms and Surface Waters. [Link]

-

LssChemicals. Hydrofluoroethers - Flammable Chemicals - Organic Solvent. [Link]

-

ResearchGate. Physical property of solvents used for Grignard reactions. [Link]

-

Toxic Docs. Response to Hydrofluoroethers PFAS As a representative of fluorine chemical manufacturers, Juhua Group has always been mainly pr. [Link]

-

Chemistry LibreTexts. 11.8: Organometallic Reagents. [Link]

-

Arodes. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

-

NICNAS. HFE-7100. [Link]

-

PMC. Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven?. [Link]

-

AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]

-

Chemistry LibreTexts. Grignard Reagents. [Link]

-

NIST WebBook. 1,1,1',1'-Tetrafluorodimethyl ether. [Link]

-

PubChem. 1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane. [Link]

-

TAKIM-G. Management of Persistent Organic Pollutants (POPs) and Other Priority Chemicals in the Textile Industry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ecolink.com [ecolink.com]

- 3. lsschemicals.com [lsschemicals.com]

- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 5. CAS 1691-17-4 | 2107-3-03 | MDL MFCD00042097 | 1,1,3,3-Tetrafluorodimethyl ether | SynQuest Laboratories [synquestlabs.com]

- 6. 1,1,3,3-TETRAFLUORODIMETHYL ETHER | 1691-17-4 [chemicalbook.com]

- 7. 1,1,1',1'-Tetrafluorodimethyl ether [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemical Reactivity [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yoneda Labs [yonedalabs.com]

- 14. mgchemicals.com [mgchemicals.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]

Application Notes & Protocols: Leveraging 1,1,3,3-Tetrafluorodimethyl Ether in Advanced Chemical Applications

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 1,1,3,3-Tetrafluorodimethyl Ether (TFDE). As a member of the hydrofluoroether (HFE) class of compounds, TFDE presents a unique combination of properties, including enhanced thermal stability, modified lipophilicity, and distinct electronic characteristics, making it a valuable component in specialized chemical synthesis and high-performance energy storage systems.[1] This document elucidates the causality behind its application, offers field-proven experimental methodologies, and ensures scientific integrity through authoritative citations and self-validating protocols.

Introduction: The Strategic Advantage of Fluorinated Ethers

The deliberate incorporation of fluorine into organic molecules is a powerful strategy in modern chemistry, profoundly altering the parent molecule's physical and chemical properties.[1][2] Fluorinated ethers, a class of compounds where hydrogen atoms are strategically replaced by fluorine, exhibit enhanced thermal stability and unique electronic properties.[1] Unlike perfluorinated ethers, hydrofluoroethers (HFEs) like 1,1,3,3-Tetrafluorodimethyl Ether (CHF₂OCHF₂) contain both hydrogen and fluorine atoms, creating a finely tuned balance of properties that influences reactivity and intermolecular interactions.[1]

The trifluoromethoxy group (–OCF₃), a related functionality, is increasingly important in agrochemical and pharmaceutical research due to its ability to confer increased stability, lipophilicity, and metabolic resistance.[2][3] TFDE, while not containing a trifluoromethyl group, shares the foundational benefits of C-F bonds, positioning it as a specialty solvent and electrolyte component. This guide explores its practical implementation with a focus on procedural accuracy and safety.

Physicochemical Properties of 1,1,3,3-Tetrafluorodimethyl Ether

A thorough understanding of a reagent's physical properties is paramount for designing robust experimental setups. The properties of TFDE are summarized below.

| Property | Value | Source |

| Chemical Formula | C₂H₂F₄O | [4] |

| Molecular Weight | 118.03 g/mol | [5] |

| CAS Number | 1691-17-4 | [4][5] |

| Boiling Point | ~34-36 °C | [5] |

| Density | ~1.36 g/mL | [5] |

| Appearance | Colorless Liquid | [5] |

Core Application: High-Voltage Electrolyte Formulation for Lithium-Ion Batteries

A significant challenge in developing high-energy-density lithium-ion batteries is the limited oxidative stability of conventional carbonate-based electrolytes, which decompose at the high potentials required by next-generation cathode materials.[6] Fluorinated solvents have emerged as a critical solution to this problem.[6][7]

Causality of Application: The introduction of fluorine atoms into the ether solvent molecule lowers the Highest Occupied Molecular Orbital (HOMO) energy level. This makes the solvent less susceptible to oxidation at high voltages, thereby enhancing the stability of the electrolyte. Fluorinated ethers like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), a related HFE, have demonstrated the ability to form a stable, conductive solid electrolyte interphase (SEI) on both the anode and cathode.[6][8] This SEI layer is crucial for suppressing electrolyte decomposition and ensuring long-term cycling stability.[7] TFDE is explored in this context for its potential to confer similar benefits.

Protocol for Preparing a TFDE-Based High-Voltage Electrolyte

This protocol details the preparation of a 1 M LiPF₆ electrolyte in a carbonate/TFDE solvent blend. This procedure must be performed in an argon-filled glovebox with water and oxygen levels below 0.5 ppm to prevent degradation of the lithium salt and other components.

Materials & Reagents:

-

Lithium hexafluorophosphate (LiPF₆), battery grade (≥99.99%)

-

Ethylene Carbonate (EC), anhydrous, battery grade (≥99.9%)

-

Dimethyl Carbonate (DMC), anhydrous, battery grade (≥99.9%)

-

1,1,3,3-Tetrafluorodimethyl Ether (TFDE), anhydrous (≥99%)

-

Sterile, amber glass vials with PTFE-lined caps

-

Magnetic stirrer and stir bars

-

Precision balance (±0.1 mg)

Step-by-Step Methodology:

-

Solvent Preparation:

-

Inside the glovebox, weigh the required amounts of Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), and 1,1,3,3-Tetrafluorodimethyl Ether (TFDE) into a clean, dry beaker to achieve a desired weight ratio (e.g., 3:5:2 w/w/w EC:DMC:TFDE).

-

Add a magnetic stir bar and stir the mixture for at least 1 hour to ensure complete homogenization.

-

-

Salt Dissolution:

-

Slowly add the pre-weighed battery-grade Lithium hexafluorophosphate (LiPF₆) to the solvent mixture while stirring. The amount of LiPF₆ should be calculated to achieve a final concentration of 1.0 M.

-

Expert Insight: Add the LiPF₆ in small portions to prevent clumping and manage any potential exothermic processes.

-

-

Homogenization and Storage:

-

Continue stirring the solution for a minimum of 12 hours at ambient temperature within the glovebox to ensure the salt is fully dissolved and the electrolyte is homogeneous.

-

Visually inspect the solution to confirm there are no undissolved particles.

-

Carefully transfer the final electrolyte solution into a labeled, amber glass vial. Seal the vial tightly with a PTFE-lined cap and wrap the cap with parafilm for additional protection.

-

Store the electrolyte inside the glovebox until use.

-

Visualization of Electrolyte Preparation Workflow

Caption: Workflow for the preparation of a TFDE-containing Li-ion battery electrolyte.

Application as a Specialty Solvent in Organic Synthesis

While less common than its application in electrochemistry, TFDE's properties make it a candidate for a specialty solvent in organic synthesis, particularly in reactions involving highly fluorinated compounds where traditional solvents may offer poor solubility. Its low boiling point facilitates easy removal post-reaction.[9]

Causality of Application: The polarity of TFDE is expected to be low, similar to other ethers like diethyl ether.[10][11] This makes it suitable for reactions involving nonpolar reactants. Furthermore, its fluorinated nature can enhance the solubility of other fluorinated reagents or substrates, a principle known as "fluorous-fluorous" affinity. This can be particularly useful in nucleophilic substitution or coupling reactions where reactant miscibility is key.

Protocol for a General Nucleophilic Substitution Reaction

This protocol provides a generalized workflow for an Sₙ2 reaction using TFDE as the solvent. The example reaction is the conversion of an alkyl bromide to an alkyl chloride using a chloride salt.

Materials & Reagents:

-

Alkyl Bromide (e.g., 1-Bromooctane)

-

Chloride Source (e.g., Lithium Chloride, anhydrous)

-

1,1,3,3-Tetrafluorodimethyl Ether (TFDE), anhydrous

-

Standard Schlenk line or inert atmosphere glovebox

-

Round-bottom flask, condenser, magnetic stirrer

-

Reagents for workup: Diethyl ether, deionized water, brine

-

Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup:

-

Under an inert atmosphere (Argon or Nitrogen), add anhydrous Lithium Chloride (1.2 equivalents) and a magnetic stir bar to a flame-dried round-bottom flask.[12][13]

-

Add anhydrous TFDE to the flask to create a suspension.

-

Trustworthiness Check: Using anhydrous reagents and maintaining an inert atmosphere are critical to prevent side reactions with water.

-

-

Addition of Substrate:

-

Add the alkyl bromide (1.0 equivalent) to the suspension via syringe.

-

Attach a condenser to the flask.

-

-

Reaction Execution:

-

Workup and Isolation:

-

Once the reaction is complete, cool the flask to room temperature.

-

Quench the reaction by carefully adding deionized water.[13][16]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of TFDE).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate.[13][16]

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude alkyl chloride.

-

-

Purification:

-

Purify the crude product by fractional distillation or column chromatography as needed.[16]

-

Visualization of Reaction Logic

Sources

- 1. 1,1,3,3-TETRAFLUORODIMETHYL ETHER | 1691-17-4 | Benchchem [benchchem.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1691-17-4 | 1,1,3,3-Tetrafluorodimethyl ether | Tetrahedron [thsci.com]

- 5. 1,1,3,3-TETRAFLUORODIMETHYL ETHER | 1691-17-4 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Battery grade 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether (TTE) [sigmaaldrich.com]

- 9. Dimethyl ether - Wikipedia [en.wikipedia.org]

- 10. depts.washington.edu [depts.washington.edu]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF [organic-chemistry.org]

- 15. orgsyn.org [orgsyn.org]

- 16. orgsyn.org [orgsyn.org]

using 1,1,3,3-TETRAFLUORODIMETHYL ETHER for low-temperature reactions

Protocol for Using 1,1,3,3-Tetrafluorodimethyl Ether (TFDE) in Low-Temperature Synthesis

) as a Reaction SolventExecutive Summary

This guide details the protocol for utilizing 1,1,3,3-Tetrafluorodimethyl ether (TFDE, CAS: 1691-17-4, commercially known as HFE-134 ) as a solvent for low-temperature organometallic and radical reactions.

While traditional ethereal solvents (Diethyl ether, THF) are standard for low-temperature lithiations and Grignard reactions, TFDE offers a unique physicochemical profile:

-

Boiling Point (4.7°C): It exists as a gas at room temperature but condenses easily with standard cooling. This allows for solvent removal without rotary evaporation , simply by warming the vessel, which is critical for isolating highly volatile or thermolabile products.

-

Safety: Unlike diethyl ether, TFDE is non-flammable, significantly reducing fire risks in pyrophoric organometallic workflows.

-

Selectivity: As a fluorinated ether, it exhibits weaker Lewis basicity than THF. This alters the aggregation state of organolithium species, potentially enhancing regioselectivity in C-H activation and deprotonation steps.

Physicochemical Profile & Safety

Before commencing, operators must familiarize themselves with the solvent's properties to manage the gas-liquid phase transition safely.

| Property | Value | Implication for Protocol |

| Structure | Symmetrical fluorinated ether. | |

| Boiling Point | +4.7 °C | Must be handled as a condensed gas. Reaction vessel must remain < 0°C to retain solvent. |

| Melting Point | -107 °C | Excellent liquid range for -78°C (Dry Ice/Acetone) reactions. |

| Density | ~1.43 g/mL | High density aids in phase separation if used in biphasic workups. |

| Flammability | Non-Flammable | Safer alternative to |

| Dielectric Constant | Low (~5-6) | Promotes tight ion-pairing; may require TMEDA for specific lithiations. |

⚠️ CRITICAL SAFETY WARNING:

-

Pressure Hazard: If a sealed reaction vessel warms to room temperature, TFDE will vaporize, creating dangerous overpressure. NEVER seal a vessel containing TFDE without a pressure-relief valve or rated pressure vessel (autoclave).

-

Asphyxiation: TFDE vapor is heavier than air. Use only in a high-flow fume hood.

Experimental Setup & Workflow

The primary challenge is condensing the solvent into the reactor and maintaining it in the liquid phase.

Required Equipment

-

Gas Source: Cylinder of 1,1,3,3-Tetrafluorodimethyl ether (HFE-134).

-

Condenser: High-efficiency dry ice/acetone condenser (or "cold finger").

-

Reactor: 3-neck round bottom flask or Schlenk flask.

-

Cooling Bath: Dewar with Dry Ice/Acetone (-78°C) or Liquid

/Solvent mix. -

Off-gas Trap: Bubbler leading to a solvent trap (cooled) or scrubber.

Workflow Visualization

Figure 1: Process flow for condensing and utilizing TFDE as a reaction solvent.

Detailed Protocol: Low-Temperature Lithiation

Objective: Selective deprotonation of a heterocycle using

Step 1: System Preparation & Inerting

-

Assemble the 3-neck flask with a magnetic stir bar, temperature probe, and a dry ice reflux condenser .

-

Connect the top of the condenser to a nitrogen/argon line and a bubbler.

-

Flame-dry the apparatus under vacuum and backfill with inert gas (Ar/

) three times. -

Cool the reaction flask to -78°C using a dry ice/acetone bath.

Step 2: Solvent Condensation (The "Distillation-in-Place")

-

Connect the TFDE gas cylinder to the flask inlet via a drying tube (filled with activated molecular sieves or Drierite).

-

Fill the reflux condenser with dry ice/acetone.

-

Open the TFDE cylinder regulator to establish a slow flow.

-

Observation: The gas will hit the cold condenser and drip into the -78°C flask as a colorless liquid.

-

Collect the desired volume (calculated by density ~1.43 g/mL).

-

Stop the gas flow and switch the inlet back to a slight positive pressure of Argon.

Step 3: Reaction Execution

-

Substrate Addition: Dissolve your starting material in a minimal amount of anhydrous THF (if solid) or inject neat if liquid. Add to the stirring TFDE.

-

Note on Solubility: If the substrate is insoluble in pure TFDE, a co-solvent mixture (e.g., 10-20% THF in TFDE) is common.

-

-

Reagent Addition: Add

-BuLi (in hexanes) dropwise via syringe pump.-

Mechanistic Insight: The low polarity of TFDE may cause

-BuLi to form tighter aggregates than in THF. If reactivity is low, add TMEDA (N,N,N',N'-tetramethylethylenediamine) to break aggregates and activate the lithium species.

-

-

Incubation: Stir at -78°C for the required time (typically 1-2 hours).

-

Electrophile Trapping: Add the electrophile (e.g., aldehyde, ketone) slowly.

Step 4: The "Green" Workup

This is the distinct advantage of TFDE.

-

Quench the reaction at low temperature (e.g., with MeOH or dilute acid).

-

Solvent Removal: Simply remove the cooling bath and allow the flask to warm to room temperature (20°C).

-

Action: The TFDE will boil off (BP 4.7°C).

-

Capture: Direct the off-gas through a cold trap (-20°C or lower) to recover the solvent for re-use, or into a scrubber.

-

Result: You are left with the crude product and lithium salts, with zero need for rotary evaporation of the bulk solvent.

Mechanistic & Troubleshooting Guide

| Issue | Cause | Corrective Action |

| Substrate Precipitates | TFDE has poor solubility for polar compounds. | Add a co-solvent (THF or |

| Low Reactivity | Tight ion-pairing of Organolithium in fluorinated ether. | Add Lewis base additives (TMEDA, HMPA substitute) to coordinate Li+. |

| Solvent Loss | Inefficient condensing or bath temp rose > 0°C. | Ensure bath remains <-10°C. Use a double-surface condenser with coolant at -10°C or dry ice. |

| Overpressure | Closed system warming up. | NEVER close the system. Always vent through a bubbler/trap. |

Solubility Logic Diagram

Figure 2: Decision matrix for solvent composition.

References

-

SynQuest Laboratories. (2023). 1,1,3,3-Tetrafluorodimethyl ether Product Specifications (CAS 1691-17-4). Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). 1,1,1',1'-Tetrafluorodimethyl ether Thermophysical Properties. NIST Chemistry WebBook, SRD 69. Retrieved from

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.[1] Current Topics in Medicinal Chemistry, 14(7), 941-951. (Context on fluorinated ether stability). Retrieved from

-

U.S. Environmental Protection Agency. (2013). Air Quality: Revision to Definition of Volatile Organic Compounds - Exclusion of HFE-134. Federal Register. (Safety and environmental data). Retrieved from

-

Papadimitriou, V. C., et al. (2004). Kinetic study for the reactions of several hydrofluoroethers with chlorine atoms. Journal of Physical Chemistry A. (Reactivity data). Retrieved from

Sources

Application Note: 1,1,3,3-Tetrafluorodimethyl Ether (TFDME) as a High-Performance Green Solvent Alternative

Abstract